![molecular formula C17H18BrN3O3 B2413217 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one CAS No. 2097903-71-2](/img/structure/B2413217.png)

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

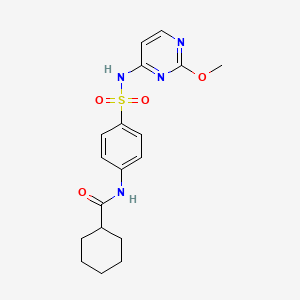

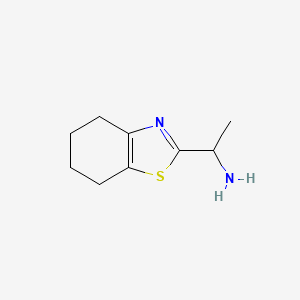

The molecular structure of this compound consists of a bromopyrimidinyl group attached to a pyrrolidinyl group via an ether linkage, and a 3-methylphenoxy group attached to an ethanone group.Aplicaciones Científicas De Investigación

Radical-Scavenging Activity

Highly brominated compounds isolated from marine red algae, such as mono- and bis-phenols with bromopyrimidinyl groups, have demonstrated potent radical-scavenging activities. These compounds, including various bromophenols, have been evaluated for their ability to scavenge alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) radicals, suggesting potential applications in antioxidant research and the development of natural protective agents against oxidative stress (Duan, Li, & Wang, 2007).

Fungicidal Activity

Novel triazole derivatives containing oxime ether and phenoxy pyridine moieties, which are structurally related to bromopyrimidinyl compounds, have shown significant fungicidal activities. These compounds were synthesized and evaluated against various phytopathogens, demonstrating moderate to high efficacy. Such research indicates the potential of bromopyrimidinyl-related structures in developing new fungicides with broad-spectrum activities (Bai et al., 2020).

Antibacterial Activity

A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which share a similarity in heterocyclic structure to bromopyrimidinyl compounds, revealed interesting antibacterial activity. These compounds showed efficacy against various bacterial strains, including A. baumannii and M. tuberculosis, underscoring the potential of structurally related compounds in antimicrobial research (Nural et al., 2018).

Electropolymerization for Conductive Polymers

Research on bis(pyrrol-2-yl) arylenes, which are related to the pyrrolidinyl component of the query compound, has explored their use in electropolymerization to produce conducting polymers. These studies suggest potential applications in materials science, particularly in the development of novel conductive materials for electronic applications (Sotzing et al., 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-12-3-2-4-14(7-12)23-11-16(22)21-6-5-15(10-21)24-17-19-8-13(18)9-20-17/h2-4,7-9,15H,5-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNIUIJHUMWQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B2413136.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate](/img/structure/B2413151.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)